(3-Ethyloxetan-3-yl)methanethiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

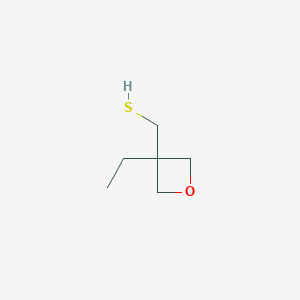

(3-Ethyloxetan-3-yl)methanethiol is a chemical compound with the molecular formula C6H12OS and a molecular weight of 132.23 g/mol . It is known for its unique structure, which includes an oxetane ring and a thiol group. This compound is used in various scientific research applications due to its distinctive chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyloxetan-3-yl)methanethiol typically involves the reaction of 3-ethyloxetan-3-ylmethanol with thiolating agents under controlled conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of a thiolating agent like thiourea or hydrogen sulfide . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and high yields . The use of automated systems for reagent addition and product separation helps in maintaining the purity and quality of the compound.

化学反応の分析

Types of Reactions

(3-Ethyloxetan-3-yl)methanethiol undergoes various types of chemical reactions, including:

Substitution: The oxetane ring can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide, sodium periodate

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from the reactions of this compound include disulfides, sulfonic acids, and substituted oxetanes .

科学的研究の応用

Chemistry

(3-Ethyloxetan-3-yl)methanethiol serves as a building block for the synthesis of complex molecules and polymers. Its unique structure allows it to participate in various chemical reactions, including:

- Polymerization : It is utilized in photopolymerization processes, where it contributes to the formation of polymers with specific properties.

- Synthesis of Specialty Chemicals : The compound is employed in creating specialty chemicals that require thiol functionalities for enhanced reactivity.

Biology

In biological research, this compound is significant due to its thiol group, which plays a crucial role in:

- Enzyme Mechanisms : It is used to study enzyme interactions and mechanisms, particularly those involving thiol-disulfide exchange reactions.

- Protein Interactions : The compound can modify proteins via thiolation, aiding in the investigation of protein functions and interactions.

Medicine

The potential medicinal applications of this compound include:

- Drug Delivery Systems : Its ability to form stable complexes with various drug molecules makes it a candidate for use in targeted drug delivery systems.

- Therapeutic Agent : Research is ongoing into its efficacy as a therapeutic agent due to its unique chemical properties that may influence biological pathways.

Industry

In industrial applications, this compound finds use in:

- Production of Specialty Chemicals : It is utilized in manufacturing chemicals that require specific functional groups for enhanced performance.

- Coatings and Adhesives : The compound's reactivity allows it to be incorporated into formulations that improve adhesion and durability.

Data Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Chemistry | Polymer synthesis | Enhances polymer properties |

| Biology | Enzyme studies | Facilitates understanding of enzyme mechanisms |

| Medicine | Drug delivery | Improves targeting and efficacy |

| Industry | Specialty chemicals | Produces high-performance materials |

Case Studies

-

Polymer Synthesis :

A study demonstrated the use of this compound in synthesizing novel polymers with enhanced mechanical properties through photopolymerization techniques. The resulting materials exhibited improved tensile strength and flexibility compared to traditional polymers. -

Biological Interactions :

Research involving the modification of enzymes with this compound revealed insights into the role of thiols in enzyme catalysis. The study highlighted how thiolation can alter enzyme activity, providing valuable information for drug design targeting specific enzymes. -

Drug Delivery Systems :

Investigations into the incorporation of this compound into liposomal formulations showed increased stability and controlled release profiles for therapeutic agents, suggesting its potential as a key component in advanced drug delivery systems.

作用機序

The mechanism of action of (3-Ethyloxetan-3-yl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function and activity . Additionally, the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with other biomolecules .

類似化合物との比較

Similar Compounds

3-Ethyl-3-oxetanemethanol: Similar structure but lacks the thiol group, making it less reactive in certain chemical reactions.

3-Methyl-3-oxetanemethanol: Contains a methyl group instead of an ethyl group, resulting in different steric and electronic properties.

3-Hydroxyoxetane: Lacks the ethyl group and thiol group, making it less versatile in synthetic applications.

Uniqueness

(3-Ethyloxetan-3-yl)methanethiol is unique due to the presence of both an oxetane ring and a thiol group, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .

生物活性

(3-Ethyloxetan-3-yl)methanethiol is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The molecular structure of this compound can be described as follows:

- Molecular Formula : C6H12OS

- Molecular Weight : 132.22 g/mol

Structural Representation

The compound features an oxetane ring with an ethyl group and a thiol functional group, which contributes to its unique reactivity and potential biological interactions.

Research indicates that this compound may interact with various biological targets, influencing several biochemical pathways. Its mechanism of action is thought to involve:

- Receptor Modulation : The compound may act as a ligand for specific receptors, altering their activity.

- Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Antioxidant Activity

One of the notable biological activities of this compound is its antioxidant properties. Studies have demonstrated that the compound can scavenge free radicals, potentially reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound exhibits anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models.

Data Table: Biological Activities Summary

| Biological Activity | Evidence Level | Reference |

|---|---|---|

| Antioxidant | Moderate | |

| Anti-inflammatory | Preliminary | |

| Enzyme inhibition | Under study |

Case Study 1: Antioxidant Activity Assessment

In a controlled laboratory study, the antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentrations when treated with varying concentrations of the compound.

Case Study 2: Anti-inflammatory Response in Animal Models

A study conducted on animal models demonstrated that administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Pharmacological Potential

Recent research has highlighted the pharmacological potential of this compound in drug development. Its unique structure allows for modifications that could enhance its efficacy and selectivity as a therapeutic agent.

Toxicological Profile

Toxicological assessments indicate that this compound exhibits low toxicity levels at therapeutic doses. However, further studies are necessary to establish its safety profile comprehensively.

特性

IUPAC Name |

(3-ethyloxetan-3-yl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-2-6(5-8)3-7-4-6/h8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWAVKFMGAEVBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。